molecular formula C20H34N10O6 B12599329 Glycyl-L-alanyl-L-histidyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 647375-77-7

Glycyl-L-alanyl-L-histidyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12599329
CAS No.: 647375-77-7
M. Wt: 510.5 g/mol
InChI Key: HOLJBMSAHWIZFQ-IMIFBBOLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-alanyl-L-histidyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a tetrapeptide featuring a modified L-ornithine residue at its C-terminus. The N~5~-(diaminomethylidene) modification introduces a guanidine-like group, altering the compound’s charge and binding properties compared to unmodified L-ornithine. This structural motif is critical for interactions with enzymes and receptors, such as those in the urea cycle or bacterial siderophore biosynthesis pathways .

Properties

CAS No.

647375-77-7

Molecular Formula

C20H34N10O6

Molecular Weight

510.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C20H34N10O6/c1-10(27-15(31)7-21)16(32)30-14(6-12-8-24-9-26-12)18(34)28-11(2)17(33)29-13(19(35)36)4-3-5-25-20(22)23/h8-11,13-14H,3-7,21H2,1-2H3,(H,24,26)(H,27,31)(H,28,34)(H,29,33)(H,30,32)(H,35,36)(H4,22,23,25)/t10-,11-,13-,14-/m0/s1

InChI Key

HOLJBMSAHWIZFQ-IMIFBBOLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN

Origin of Product

United States

Biological Activity

Glycyl-L-alanyl-L-histidyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including the diaminomethylidene group, plays a significant role in various biological processes. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C39H71N19O10C_{39}H_{71}N_{19}O_{10} with a molecular weight of approximately 966.1 g/mol. The presence of multiple amino acid residues contributes to its complex interactions within biological systems.

PropertyValue
Molecular FormulaC39H71N19O10
Molecular Weight966.1 g/mol
CAS Number627863-66-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The diaminomethylidene group enhances its binding affinity, potentially leading to increased modulation of biological pathways.

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes by binding to their active sites, thereby influencing metabolic pathways.
  • Receptor Modulation : It can mimic natural ligands, affecting receptor activity and downstream signaling cascades.

Antimicrobial Activity

Recent studies have indicated that peptides similar to this compound exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Antioxidant Properties

The antioxidant capacity of this compound has also been explored. Peptides with similar structures have demonstrated significant free radical scavenging activities, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of related peptides:

  • Study on Antibacterial Activity : A study published in Bioactive Diarylpentanoids demonstrated that certain peptide derivatives exhibited remarkable antibacterial activity against resistant strains such as E. cloacae, with inhibition zones ranging from 9 to 20 mm .
  • Antioxidant Activity Assessment : Research indicated that symmetric compounds with specific substitutions showed good antioxidant activity comparable to standard antioxidants like ascorbic acid .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with similar peptides:

Compound NameKey FeaturesBiological Activity
Glycyl-L-alanylglycyl-N~5~-(methylidene)-L-ornithineLacks diaminomethylidene groupReduced binding affinity
Glycyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-histidineContains diaminomethylidene groupEnhanced antimicrobial properties

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

L-Ornithine and Its Derivatives

L-Ornithine: A non-proteinogenic amino acid central to the urea cycle and polyamine biosynthesis. Unmodified L-ornithine serves as a precursor for arginine, proline, and spermidine. Its peripheral role in circadian rhythm modulation has been demonstrated in mice, where oral administration phase-shifts PER2 expression via insulin secretion pathways .

N~5~-(Diaminomethylidene)-L-Ornithine Derivatives:

  • N-2-Succinyl-Ornithine: A structural analog with a succinyl group at the N-2 position. Docking studies reveal it binds Pseudomonas aeruginosa’s L-ornithine-N5-monooxygenase (PvdA) with a binding energy of −12.8 kcal/mol, far exceeding L-ornithine’s −7.7 kcal/mol. This highlights the importance of side-chain modifications in enhancing enzyme affinity .
  • Clifednamide B : A polycyclic tetramate macrolactam incorporating L-ornithine. Its C-25 oxygenated methine group distinguishes it from other macrolactams, suggesting tailored bioactivity in environmental Streptomyces strains .
Table 1: Key Structural and Functional Differences
Compound Structural Modification Binding Energy (kcal/mol) Biological Role
L-Ornithine None −7.7 Urea cycle, polyamine synthesis
N-2-Succinyl-Ornithine Succinyl group at N-2 −12.8 PvdA inhibition in P. aeruginosa
Clifednamide B Oxygenated methine at C-25 N/A Antibiotic activity in Streptomyces
Target Compound (Tetrapeptide) N~5~-(diaminomethylidene) modification N/A Hypothesized enzyme inhibition/metabolic regulation

Peptide-Based Analogs

L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine: A pentapeptide with a similar N~5~ modification (CAS 651357-03-8).

Comparison with Target Compound :

  • Structural Similarities: Both feature the N~5~-(diaminomethylidene)-L-ornithine moiety, suggesting shared binding mechanisms.
  • Functional Differences : The tetrapeptide’s histidine and alanine residues may confer unique pH-dependent interactions (e.g., metal ion chelation) absent in the pentapeptide’s glutamine-serine-leucine-phenylalanine sequence .

Enzyme Inhibitors and Substrate Analogs

Ornithine Transcarbamylase (OTC) Inhibitors : Compounds like δ-N-acetylornithine and canaline inhibit OTC by mimicking L-ornithine’s structure. These analogs compete for the active site, disrupting the urea cycle and ammonia detoxification .

Metabolic and Production Insights

  • Biosynthesis: In Corynebacterium glutamicum, L-ornithine production is enhanced by overexpressing gapC and rocG, increasing NADPH availability. Similar strategies could theoretically apply to the target compound, though its peptide backbone would require additional ribosomal or non-ribosomal synthesis pathways .
  • Stability Challenges : Unlike simpler ornithine derivatives, peptide-based compounds face proteolytic degradation risks, necessitating structural optimization for therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.